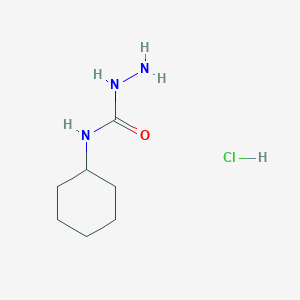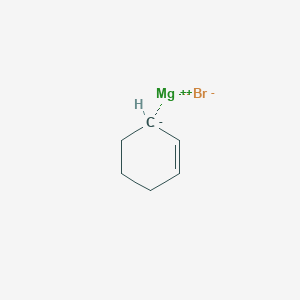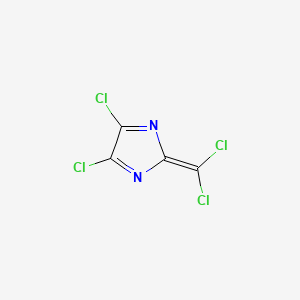
1-Ethoxy-2-methyl-1-oxopropan-2-ylzinc bromide, 0.50 M in ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-2-methyl-1-oxopropan-2-ylzinc bromide, 0.50 M in ether, is an organometallic compound widely used in organic synthesis. It is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in the field of synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-2-methyl-1-oxopropan-2-ylzinc bromide typically involves the reaction of ethyl 2-bromo-2-methylpropanoate with zinc in the presence of a suitable solvent, such as ether. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethoxy-2-methyl-1-oxopropan-2-ylzinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Addition reactions: It can add to carbonyl compounds to form alcohols.
Coupling reactions: It can participate in cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, and halides. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and degradation of the organozinc compound.
Major Products
The major products formed from reactions involving 1-Ethoxy-2-methyl-1-oxopropan-2-ylzinc bromide include secondary and tertiary alcohols, as well as various substituted organic compounds, depending on the nature of the electrophile used.
Applications De Recherche Scientifique
1-Ethoxy-2-methyl-1-oxopropan-2-ylzinc bromide has numerous applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for studying biological processes.
Medicine: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of fine chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-Ethoxy-2-methyl-1-oxopropan-2-ylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as nucleophilic addition or substitution, depending on the reaction conditions and the nature of the electrophile. The molecular targets and pathways involved are primarily related to the formation of new carbon-carbon bonds and the modification of existing functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethylzinc bromide
- Methylzinc bromide
- Phenylzinc bromide
Comparison
Compared to similar compounds, 1-Ethoxy-2-methyl-1-oxopropan-2-ylzinc bromide offers unique reactivity due to the presence of the ethoxy and methyl groups. These groups influence the electronic and steric properties of the compound, making it more selective in certain reactions and providing access to a broader range of synthetic transformations.
Propriétés
IUPAC Name |
bromozinc(1+);ethyl 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O2.BrH.Zn/c1-4-8-6(7)5(2)3;;/h4H2,1-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSBFEJFMPAPTD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)[C-](C)C.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzo[b]thiophen-3-ylmagnesium bromide](/img/structure/B6307881.png)






![1-Oxaspiro[3.3]heptan-3-one](/img/structure/B6307927.png)
